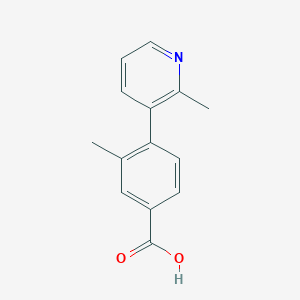

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-methyl-4-(2-methylpyridin-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-8-11(14(16)17)5-6-12(9)13-4-3-7-15-10(13)2/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDOIEIEDQPLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(N=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid typically involves the reaction of 3-methylpyridine with benzoic acid derivatives under specific conditions. One common method is the solvothermal reaction, where the reactants are heated in a solvent at high temperatures and pressures to yield the desired product . For instance, the reaction of 3-methylpyridin-4-yl)benzoic acid with metal salts like Zn(II), Cd(II), or Cu(II) under solvothermal conditions can produce coordination polymers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale solvothermal reactions or other high-efficiency synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

EP4 Receptor Antagonists

One of the primary applications of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid derivatives is as EP4 receptor antagonists. These compounds have shown significant potential in treating inflammatory conditions and pain management. In studies, certain derivatives exhibited potent activity in functional assays, indicating their effectiveness in modulating the prostaglandin E2 pathway, which is crucial in inflammation and pain signaling .

Antitumor Activity

Research has indicated that compounds related to 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid may possess antitumor properties. For instance, transition metal complexes formed with this compound have been evaluated for their anticancer activities, showcasing promising results in inhibiting tumor growth . The structural modifications of the compound are crucial for enhancing its biological activity.

Case Study 1: Synthesis and Biological Evaluation

A study published in PubMed focused on the synthesis of aryl-substituted derivatives of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid. The synthesized compounds were evaluated for their pharmacokinetic profiles in animal models, revealing that certain derivatives had improved absorption and bioavailability compared to existing treatments . This highlights the importance of structural optimization in drug development.

Case Study 2: Structure–Activity Relationship (SAR)

Another significant study investigated the structure–activity relationship of 6-alkyl-substituted 3-methylpyridine derivatives, leading to the identification of a compound with enhanced EP4 antagonistic activity. This research underscores how subtle changes in chemical structure can dramatically influence pharmacological efficacy .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical and industrial processes, making the compound valuable in multiple applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- Pyridine vs. Pyrimidine Substituents : The pyridine ring in the target compound may confer stronger π-π interactions compared to pyrimidine-based analogs like C₁₇H₁₄N₄O₂. However, pyrimidine derivatives often exhibit higher polarity due to additional nitrogen atoms .

- Trifluoroethoxy Groups : Derivatives with 2,2,2-trifluoroethoxy substituents (e.g., lansoprazole-related compounds) demonstrate enhanced metabolic stability and electron-withdrawing effects, which are absent in the target compound’s methylpyridyl group .

- Sulfonamide Functionality: Sulfonamido-substituted benzoic acids (e.g., 3-Methyl-4-(methylsulfonamido)benzoic acid) exhibit stronger acidity (pKa ~2–3) compared to non-sulfonylated analogs, impacting solubility and protein binding .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-(2-methylpyridin-3-yl)benzoic acid, and how are intermediates characterized?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with coupling reactions between pyridine and benzoic acid derivatives. For example:

- Step 1: Condensation of 2-methylpyridine-3-carbaldehyde with a methyl-substituted benzoic acid precursor under acidic conditions (e.g., acetic acid catalysis) to form a Schiff base intermediate .

- Step 2: Cyclization or functional group interconversion using reagents like sodium hypochlorite to achieve the final structure .

Characterization: - NMR Spectroscopy: 1H and 13C NMR (e.g., δ 8.09 ppm for pyridine protons, δ 157.16 ppm for carbonyl carbons) .

- FTIR: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1596 cm⁻¹ (aromatic C=C) confirm functional groups .

- HRMS: Exact mass matching calculated molecular weight (e.g., [M + H]+ = 334.1556) validates purity .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

Methodological Answer:

- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is typical for research-grade material .

- Melting Point Determination: Compare observed mp (e.g., 287.5–293.5°C for analogous benzoic acid derivatives) with literature values to detect solvates or polymorphs .

- Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via TLC or NMR .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-methyl-4-(2-methylpyridin-3-yl)benzoic acid in large-scale reactions?

Methodological Answer:

- Solvent Optimization: Replace ethanol with DMF or THF to improve solubility of aromatic intermediates .

- Catalysis: Use Pd/C or Cu(I) catalysts to enhance coupling efficiency between pyridine and benzoic acid moieties .

- Reaction Monitoring: Employ in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .

Q. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) based on pyridine and benzoic acid pharmacophores .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments, focusing on hydrogen bonding with active-site residues .

- DFT Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer potential .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry to confirm ambiguous signals .

- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping proton environments in crowded aromatic regions .

- X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry and confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.